molecular formula C10H6N2O4S B3041961 4-(4-Nitrophenyl)thiazole-2-carboxylic acid CAS No. 4415-05-8

4-(4-Nitrophenyl)thiazole-2-carboxylic acid

Cat. No.: B3041961
CAS No.: 4415-05-8
M. Wt: 250.23 g/mol
InChI Key: VHYQYTIXQIKLRA-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)thiazole-2-carboxylic Acid (CAS 4415-05-8) is a chemical compound with the molecular formula C 10 H 6 N 2 O 4 S and a molecular weight of 250.23 g/mol [ ]. This research chemical is a key intermediate in organic synthesis and has been identified in patent literature as a potential inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT-1) [ ]. DGAT-1 is an enzyme critical in the synthesis of triglycerides, making it a prominent target for therapeutic research in metabolic disorders such as obesity and diabetes [ ]. The compound is characterized by specific physical properties, including a melting point of 175-176 °C and a predicted pKa of 2.67 ± 0.10 [ ]. Its structure features a carboxylic acid functional group attached to a thiazole ring, which is linked to a 4-nitrophenyl group, enabling its use in further chemical transformations, such as amide coupling or esterification reactions [ ]. For example, its ethyl ester derivative (CAS 53101-04-5) is also available for research applications [ ]. Disclaimer: This product is strictly for research purposes and is classified as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use [ ].

Properties

IUPAC Name

4-(4-nitrophenyl)-1,3-thiazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O4S/c13-10(14)9-11-8(5-17-9)6-1-3-7(4-2-6)12(15)16/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYQYTIXQIKLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-nitrophenyl)thiazole-2-carboxylic acid typically involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then subjected to cyclization and subsequent oxidation to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Nitrophenyl)thiazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

  • Chemistry 4-(4-Nitrophenyl)thiazole-2-carboxylic acid can be used as a building block in synthesizing more complex heterocyclic compounds.
  • Biology It is investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
  • Medicine The compound is studied for its role in drug development, particularly in designing inhibitors for specific enzymes.

Properties

Relevant properties of this compound:

  • IUPAC Name: 2-(4-nitrophenyl)-1,3-thiazole-4-carbaldehyde
  • Molecular Formula: C10H6N2O3S
  • Molecular Weight: 234.23 g/mol

2-(4-Nitrophenyl)thiazole-4-carbaldehyde, a compound similar to this compound, exhibits biological activity, especially in antimicrobial and anticancer research.

  • The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.
  • The thiazole ring may interact with enzyme active sites, inhibiting their function and affecting cellular pathways.

Antimicrobial Activity

2-(4-Nitrophenyl)thiazole-4-carbaldehyde has demonstrated significant antimicrobial properties against various bacterial strains. The presence of the nitro group enhances its antimicrobial efficacy.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Properties

2-(4-Nitrophenyl)thiazole-4-carbaldehyde has shown cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2). The compound's ability to disrupt cellular processes makes it a candidate for pharmacological exploration.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
HepG212.5
MCF-715.8
A-43110.3

Case Studies

  • Antibacterial Study: Researchers assessed the antibacterial activity of various thiazole derivatives, including 2-(4-Nitrophenyl)thiazole-4-carbaldehyde, indicating a strong correlation between the presence of the nitro group and increased antimicrobial activity against Gram-positive and Gram-negative bacteria.
  • Anticancer Evaluation: In vitro tests on HepG2 cells revealed that treatment with 2-(4-Nitrophenyl)thiazole-4-carbaldehyde led to significant cell death compared to control groups, suggesting that the compound affects cell cycle progression and induces apoptosis in cancer cells.

New Thiazole Derivative as a Potential Anticancer

Mechanism of Action

The mechanism of action of 4-(4-nitrophenyl)thiazole-2-carboxylic acid involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer processes, while the thiazole ring can interact with biological macromolecules. These interactions can modulate biochemical pathways and cellular functions, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Compounds :

4-(3-Nitrophenyl)thiazole-2-carboxylic acid (CAS 185245-05-0): Differs in the nitro group position (meta vs. para). Molecular formula: C₁₀H₆N₂O₄S; molecular weight: 250.22. The meta-nitro substitution reduces symmetry and may alter dipole moments and crystal packing compared to the para isomer .

2-(3-Nitrophenyl)-1,3-thiazole-4-carboxylic acid (CAS 92057-32-4): Nitro group on the 3-position of the phenyl ring, with the carboxylic acid at the 4-position of the thiazole. Molecular formula: C₁₀H₆N₂O₄S; molecular weight: 250.23. This positional isomer exhibits distinct electronic properties due to the altered conjugation pathway .

Impact of Nitro Position :

  • Para-nitro : Maximizes resonance stabilization of the nitro group with the thiazole ring, enhancing electron-withdrawing effects.

Functional Group Variations

Carboxylic Acid vs. Ester Derivatives :

  • Ethyl 4-(2-nitrophenyl)-2-thiazolecarboxylate (CAS 172848-60-1): An ester derivative with an ortho-nitro group. Molecular formula: C₁₂H₁₀N₂O₄S; molecular weight: 278.26. The ester group increases lipophilicity, whereas the ortho-nitro substitution introduces steric hindrance, affecting binding to biological targets .
  • 4-(4-Fluorophenyl)thiazole-2-carboxylic acid: Replaces nitro with a fluoro group. Molecular formula: C₁₀H₆FNO₂S; molecular weight: 223.01.

Structural and Physicochemical Data Table

Compound Name Molecular Formula Molecular Weight Substituent Position Key Properties/Applications Reference
4-(4-Nitrophenyl)thiazole-2-carboxylic acid C₁₀H₆N₂O₄S 250.23 4-(para-nitrophenyl) High polarity; potential kinase inhibitor
4-(3-Nitrophenyl)thiazole-2-carboxylic acid C₁₀H₆N₂O₄S 250.23 4-(meta-nitrophenyl) Altered electronic properties
2-(3-Nitrophenyl)-1,3-thiazole-4-carboxylic acid C₁₀H₆N₂O₄S 250.23 2-(meta-nitrophenyl) Distinct NMR shifts (δ 8.36, s, thiazole-H)
4-(4-Fluorophenyl)thiazole-2-carboxylic acid C₁₀H₆FNO₂S 223.01 4-(para-fluorophenyl) Antipsychotic candidate (NRA0562 analog)
Ethyl 4-(2-nitrophenyl)-2-thiazolecarboxylate C₁₂H₁₀N₂O₄S 278.28 4-(ortho-nitrophenyl) Ester derivative; synthetic intermediate

Biological Activity

4-(4-Nitrophenyl)thiazole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a nitrophenyl group and a carboxylic acid functional group. This structural arrangement is crucial for its biological activity, as modifications to the thiazole moiety can significantly influence its pharmacological effects.

Biological Activities

Research has demonstrated that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies indicate that thiazole derivatives possess antimicrobial properties. Specifically, compounds similar to this compound have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Thiazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief .
  • Anticancer Properties : Several studies have highlighted the cytotoxic effects of thiazole compounds on cancer cell lines. For instance, derivatives similar to this compound have been shown to induce apoptosis in various cancer cell lines, suggesting potential as anticancer agents .

The mechanism through which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, such as COX enzymes, leading to decreased production of pro-inflammatory mediators .
  • Receptor Interaction : Similar compounds have been shown to interact with various biological receptors, potentially influencing signaling pathways related to cell growth and apoptosis .

Case Studies

Several studies have explored the biological activity of thiazole derivatives:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the 2-position of the thiazole ring enhanced antimicrobial potency.
  • Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that thiazole derivatives exhibited significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values ranged from 10 to 30 µM, indicating promising anticancer potential .
  • Anti-inflammatory Activity : Research focused on the anti-inflammatory properties of thiazole derivatives showed that they significantly reduced edema in animal models when administered prior to inflammatory stimuli. This suggests their potential use in treating inflammatory diseases .

Data Summary Table

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryInhibition of COX enzymes; reduced edema
AnticancerInduced apoptosis in cancer cell lines; IC50 values between 10-30 µM

Q & A

Q. What are the pathways for environmental degradation of this compound under varying conditions?

  • Methodological Answer :
  • Photolysis : Expose to UV light (254 nm) to simulate sunlight-driven degradation; quantify intermediates via GC-MS .
  • Biodegradation : Use soil microcosms to assess microbial breakdown, measuring CO₂ evolution as a mineralization indicator .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Nitrophenyl)thiazole-2-carboxylic acid
Reactant of Route 2
4-(4-Nitrophenyl)thiazole-2-carboxylic acid

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